molecular formula C21H18N2OS B14556999 Thiourea, N-(2-benzoylphenyl)-N'-(4-methylphenyl)- CAS No. 61964-65-6

Thiourea, N-(2-benzoylphenyl)-N'-(4-methylphenyl)-

Cat. No.: B14556999
CAS No.: 61964-65-6
M. Wt: 346.4 g/mol
InChI Key: PBYQSRVTNZQXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, N-(2-benzoylphenyl)-N’-(4-methylphenyl)- is a thiourea derivative characterized by the presence of a benzoyl group attached to the phenyl ring and a methyl group on the other phenyl ring. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For Thiourea, N-(2-benzoylphenyl)-N’-(4-methylphenyl)-, the synthesis might involve the following steps:

    Preparation of Isothiocyanate: The starting material, 2-benzoylphenyl isothiocyanate, can be synthesized by reacting 2-benzoylphenylamine with thiophosgene.

    Reaction with Amine: The 2-benzoylphenyl isothiocyanate is then reacted with 4-methylaniline to form the desired thiourea derivative.

Industrial Production Methods

Industrial production methods for thiourea derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired product.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives can undergo various chemical reactions, including:

    Oxidation: Thiourea derivatives can be oxidized to form sulfinyl or sulfonyl compounds.

    Reduction: Reduction reactions can convert thiourea derivatives to corresponding amines.

    Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfinyl and sulfonyl derivatives.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated thiourea derivatives.

Scientific Research Applications

Thiourea, N-(2-benzoylphenyl)-N’-(4-methylphenyl)-, like other thiourea derivatives, has various scientific research applications:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their therapeutic potential in treating diseases.

    Industry: Used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of thiourea derivatives involves interactions with molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various effects. For example, thiourea derivatives may inhibit enzyme activity or bind to receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simple structure.

    N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom.

    N,N’-Diphenylthiourea: A derivative with phenyl groups attached to both nitrogen atoms.

Uniqueness

Thiourea, N-(2-benzoylphenyl)-N’-(4-methylphenyl)- is unique due to the presence of both a benzoyl group and a methyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to other thiourea derivatives.

Properties

CAS No.

61964-65-6

Molecular Formula

C21H18N2OS

Molecular Weight

346.4 g/mol

IUPAC Name

1-(2-benzoylphenyl)-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C21H18N2OS/c1-15-11-13-17(14-12-15)22-21(25)23-19-10-6-5-9-18(19)20(24)16-7-3-2-4-8-16/h2-14H,1H3,(H2,22,23,25)

InChI Key

PBYQSRVTNZQXIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.